molecular formula C11H8N4 B13098666 2-(Pyridazin-4-yl)-1H-benzo[d]imidazole

2-(Pyridazin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B13098666
M. Wt: 196.21 g/mol
InChI Key: YNHIKJLYIMGVEX-UHFFFAOYSA-N
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Description

2-(Pyridazin-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzo[d]imidazole core fused with a pyridazine ring at the 2-position. This structure combines the electron-rich benzoimidazole system with pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. Such a configuration confers unique electronic and steric properties, making it a promising scaffold in medicinal chemistry for targeting enzymes, receptors, and microbial pathogens.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-pyridazin-4-yl-1H-benzimidazole

InChI

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)14-11(15-10)8-5-6-12-13-7-8/h1-7H,(H,14,15)

InChI Key

YNHIKJLYIMGVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridazin-4-yl)-1H-benzo[d]imidazole typically involves the condensation of pyridazine derivatives with o-phenylenediamine. One common method includes the use of chloro(trimethyl)silane as a catalyst in pyridine at elevated temperatures (around 90°C) under ambient air conditions . This method provides good yields and is relatively straightforward.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridazin-4-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Pyridazin-4-yl)-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridazin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(Pyridazin-4-yl)-1H-benzo[d]imidazole can be contextualized by comparing it to analogous compounds with variations in substituents, heterocyclic moieties, and biological targets. Below is a detailed analysis supported by experimental data:

Substituent Position and Receptor Affinity

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives: Activity: These compounds act as positive allosteric modulators (PAMs) of the GABA-A receptor. Fluorination at the 4-position of the phenyl ring enhances metabolic stability (e.g., compound 23 in showed 74 μg/mL solubility at pH 7.4) without compromising receptor binding . Substituent Effects: A methyl group at the 5-position of the benzoimidazole core (e.g., compound 10) abolishes GABA-A affinity, highlighting the sensitivity of molecular recognition to substituent placement .

Antimicrobial Activity

  • 2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole (3n): Activity: Exhibits potent antimycobacterial activity (higher than its pyrimidinone analogue, 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one) . Comparison: Replacement of the indole moiety with pyridazine could modulate lipophilicity and hydrogen-bonding capacity, impacting membrane penetration and target engagement.

Anticancer Activity

  • N-Substituted 2-(2-Butyl-4-Chloro-1H-Imidazol-5-yl)-1H-Benzo[d]imidazoles :
    • Lead Compound : 2-(2-Butyl-4-chloro-1-heptyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole shows an IC50 of 25.3 µM against Ehrlich ascites tumor cells, attributed to alkyl chain length and chloro substitution enhancing bioavailability and target binding .
    • Comparison : The pyridazine ring may offer π-stacking interactions with DNA or kinase active sites, differing from the hydrophobic interactions of alkyl/chloro substituents.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Biological Activity Key Findings Reference ID
2-(Pyridazin-4-yl)-1H-benzimidazole Benzo[d]imidazole + pyridazine Pyridazin-4-yl at C2 N/A (Theoretical) Predicted enhanced H-bonding -
2-(4-Fluorophenyl)-1H-benzimidazole Benzo[d]imidazole + phenyl 4-Fluorophenyl at C2 GABA-A modulation Metabolic stability: 74 μg/mL
2-(5-Iodoindol-3-yl)-1H-benzimidazole Benzo[d]imidazole + indole 5-Iodoindol-3-yl at C2 Antimycobacterial IC50 < pyrimidinone analogue
2-(2-Butyl-4-chloroimidazol-5-yl)-1H-benzimidazole Benzo[d]imidazole + imidazole Alkyl/chloro at imidazole Anticancer IC50 = 25.3 µM (EAT cells)
2-(Pyridin-4-yl)-1H-benzimidazole Benzo[d]imidazole + pyridine Pyridin-4-yl at C2 Antimicrobial (structural data) Melting point: 216–217°C

Key Insights

  • Electronic Effects : Pyridazine’s electron-withdrawing nature may enhance binding to targets requiring polar interactions, contrasting with the hydrophobic effects of fluorophenyl or alkyl groups.
  • Solubility and Stability : Fluorinated derivatives (e.g., compound 23 ) demonstrate improved solubility, suggesting that pyridazine’s polarity could further enhance pharmacokinetic profiles .
  • Synthetic Flexibility : The SNAr and catalytic methods used for analogous compounds (e.g., ) provide a roadmap for functionalizing the pyridazine ring .

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